molecular formula C13H15IO3 B1327877 Ethyl 5-(4-iodophenyl)-5-oxovalerate CAS No. 898777-42-9

Ethyl 5-(4-iodophenyl)-5-oxovalerate

Cat. No. B1327877
M. Wt: 346.16 g/mol
InChI Key: FVVNEZTUGRPDNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-iodophenyl compound with a suitable precursor to 5-oxovalerate, possibly through a condensation reaction or through the use of a suitable catalyst .


Molecular Structure Analysis

The molecular structure of this compound would likely show the ethyl group, the 4-iodophenyl group, and the 5-oxovalerate group connected in a specific arrangement. The exact structure would depend on the specifics of the synthesis process .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The iodine atom on the phenyl ring could potentially be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with various chemical reagents .

Scientific Research Applications

Crystallography and Molecular Structure

Research on compounds structurally related to Ethyl 5-(4-iodophenyl)-5-oxovalerate, such as 5-Chloro-3-ethylsulfinyl-2-(4-iodophenyl)-7-methyl-1-benzofuran, has contributed to the understanding of molecular interactions and crystal structures. These studies provide insights into the molecular configurations, intermolecular forces, and potential reactivity of such compounds, which are essential for designing materials with specific properties (H. Choi, Pil Ja Seo, Byeng Wha Son, & Uk Lee, 2010).

Organic Synthesis and Reactivity

Ethyl 5-(4-iodophenyl)-5-oxovalerate may find applications in organic synthesis, particularly in reactions requiring iodophenyl groups as precursors or intermediates. For instance, the synthesis, absorption, fluorescence, and photoisomerisation of 2-aryl-4-arylmethylidene-pyrroline-5-ones involve base-catalyzed condensation reactions that highlight the reactivity of structurally similar compounds. These processes are crucial for developing new organic materials and understanding the mechanisms of photoisomerization, which has implications for photophysics and material science (J. Vyňuchal et al., 2008).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, compounds with a similar structural framework to Ethyl 5-(4-iodophenyl)-5-oxovalerate, such as derivatives synthesized from ethyl 2-phenyl-1-pyrroline-5-carboxylate, have been evaluated for their antimalarial activities. This suggests a potential research pathway where Ethyl 5-(4-iodophenyl)-5-oxovalerate could be a precursor or scaffold for designing new therapeutic agents (Nongpanga Ningsanont et al., 2003).

Green Chemistry and Sustainable Practices

The exploration of green chemistry principles in the synthesis of organic compounds is an emerging area of interest. For instance, the discovery of aqueous Suzuki coupling reactions for synthesizing biaryl compounds with potential anti-arthritic properties exemplifies the move towards more environmentally friendly chemical syntheses. Ethyl 5-(4-iodophenyl)-5-oxovalerate might be involved in similar green chemistry approaches to create biologically active or industrially relevant compounds in a sustainable manner (N. Costa et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. These could include further studies to refine its synthesis process, explore its reactivity, or investigate its potential uses .

properties

IUPAC Name

ethyl 5-(4-iodophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IO3/c1-2-17-13(16)5-3-4-12(15)10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVNEZTUGRPDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645717
Record name Ethyl 5-(4-iodophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-iodophenyl)-5-oxovalerate

CAS RN

898777-42-9
Record name Ethyl 4-iodo-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(4-iodophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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